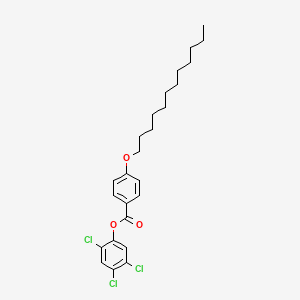
4-(2-Methoxyethyl)oct-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxyethyl)oct-1-ene is an organic compound with the molecular formula C11H22O It is a derivative of octene, featuring a methoxyethyl group attached to the fourth carbon of the octene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethyl)oct-1-ene can be achieved through several methods. One common approach involves the reaction of 1-octene with 2-methoxyethanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the etherification process. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of heterogeneous catalysts, such as zeolites, can enhance the reaction rate and selectivity. Additionally, the process may include purification steps like distillation to isolate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methoxyethyl)oct-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the double bond in the octene chain to a single bond, yielding saturated derivatives.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can include 4-(2-methoxyethyl)octanol, 4-(2-methoxyethyl)octanal, or 4-(2-methoxyethyl)octanoic acid.
Reduction: The major product is 4-(2-methoxyethyl)octane.
Substitution: Products vary based on the nucleophile used, such as 4-(2-bromoethyl)oct-1-ene when using NaBr.
Aplicaciones Científicas De Investigación
4-(2-Methoxyethyl)oct-1-ene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of more complex molecules through various chemical reactions.
Biology: The compound can be used in the study of biological pathways and interactions, especially in the context of lipid metabolism and membrane dynamics.
Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers, due to its unique combination of hydrophobic and hydrophilic properties.
Comparación Con Compuestos Similares
Similar Compounds
Oct-1-ene: A simpler alkene without the methoxyethyl group, used in polymer production and as a chemical intermediate.
4-(2-Hydroxyethyl)oct-1-ene: Similar structure but with a hydroxyethyl group instead of methoxyethyl, leading to different reactivity and applications.
4-(2-Ethoxyethyl)oct-1-ene: Contains an ethoxyethyl group, which may exhibit different solubility and reactivity compared to the methoxyethyl derivative.
Uniqueness
4-(2-Methoxyethyl)oct-1-ene is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in polar solvents and its ability to participate in specific chemical reactions, making it valuable in various applications across chemistry, biology, medicine, and industry.
Propiedades
| 79164-34-4 | |
Fórmula molecular |
C11H22O |
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
4-(2-methoxyethyl)oct-1-ene |
InChI |
InChI=1S/C11H22O/c1-4-6-8-11(7-5-2)9-10-12-3/h5,11H,2,4,6-10H2,1,3H3 |
Clave InChI |
QIHBFZGHGNXVJJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCOC)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dioxane, 2-[2-(1,3-dithian-2-yl)ethyl]-](/img/structure/B14432378.png)
![4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol](/img/structure/B14432384.png)
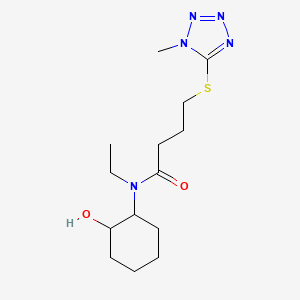
![7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/no-structure.png)
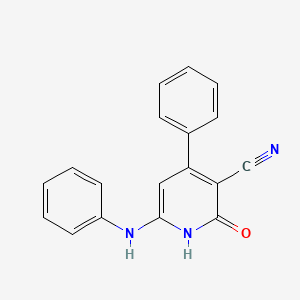


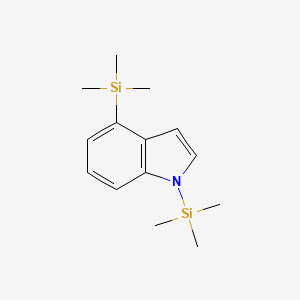
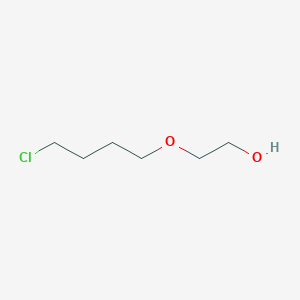
![1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14432442.png)

